1-(3-Iodo-4-methylphenyl)propan-2-one
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Overview
Description
1-(3-Iodo-4-methylphenyl)propan-2-one is a chemical compound with the molecular formula C10H11IO and a molecular weight of 274.1 g/mol . This compound features an iodo substituent and a methyl group attached to a phenyl ring, which is further connected to a propanone backbone . It is often used in chemical synthesis and has applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Iodo-4-methylphenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the iodination of 4-methylpropiophenone using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Iodo-4-methylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s iodo and methyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors . These interactions can lead to the modulation of biochemical pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodo-3-methylphenyl)propan-2-one: Similar structure but with different positional isomerism.
1-(3-Bromo-4-methylphenyl)propan-2-one: Bromine substituent instead of iodine.
1-(3-Chloro-4-methylphenyl)propan-2-one: Chlorine substituent instead of iodine.
Uniqueness
1-(3-Iodo-4-methylphenyl)propan-2-one is unique due to its specific iodo substituent, which imparts distinct reactivity and properties compared to its bromo and chloro analogs . The presence of iodine can influence the compound’s electronic properties and its interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H11IO |
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Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-(3-iodo-4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
HDEXLTZPRZVULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C)I |
Origin of Product |
United States |
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